N,N-Diisopropyl-1H-imidazole-1-sulfonamide
Description
Contextual Significance within Sulfonamide Chemistry and Imidazole (B134444) Derivatives
The importance of N,N-Diisopropyl-1H-imidazole-1-sulfonamide can be understood by examining its constituent parts. The sulfonamide functional group (-SO₂NR₂) is a cornerstone of medicinal chemistry. achmem.com Since the discovery of sulfanilamide, sulfonamide-based drugs have been developed as antibacterial, diuretic, anticonvulsant, and anti-inflammatory agents. researchgate.net The versatility of the sulfonamide moiety allows for a wide range of structural modifications to modulate its physicochemical and biological properties.
The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is another privileged scaffold in drug discovery. ekb.eg It is a key component of many biologically active molecules, including the amino acid histidine and the neurotransmitter histamine. Imidazole derivatives are known to exhibit a broad spectrum of pharmacological activities, such as antifungal, anticancer, and antimicrobial effects. scialert.netnih.govajrconline.org The incorporation of an imidazole ring can enhance the therapeutic efficacy and pharmacokinetic profile of a drug candidate.
The combination of these two pharmacophores in N-substituted imidazole sulfonamides has led to the development of novel compounds with promising biological profiles. The N,N-diisopropyl substitution on the sulfonamide nitrogen further influences the molecule's lipophilicity and steric properties, which can impact its interaction with biological targets.
Overview of Research Trajectories for N-Substituted Imidazole Sulfonamides
Research into N-substituted imidazole sulfonamides has followed several key trajectories, primarily driven by their potential therapeutic applications. The general structure allows for diverse substitutions on both the imidazole ring and the sulfonamide nitrogen, leading to a vast chemical space for exploration.
Antimicrobial Agents: A significant area of research has been the development of N-substituted imidazole sulfonamides as antibacterial and antifungal agents. nih.govresearchgate.net Studies have shown that these compounds can be effective against a range of pathogens. The mechanism of action is often attributed to the inhibition of essential enzymes in microorganisms. The structural variations in this class of compounds allow for the fine-tuning of their antimicrobial spectrum and potency.
Anticancer Agents: The anticancer potential of N-substituted imidazole sulfonamides is another major focus of investigation. scialert.net Certain derivatives have demonstrated significant cytotoxicity against various cancer cell lines. The proposed mechanisms of action include the inhibition of enzymes crucial for cancer cell proliferation and survival, such as carbonic anhydrases.
Enzyme Inhibitors: N-substituted imidazole sulfonamides have been designed and synthesized as inhibitors of various enzymes. For instance, their ability to inhibit carbonic anhydrase has been explored for the potential treatment of glaucoma and certain types of cancer. The imidazole and sulfonamide moieties can interact with the active site of these enzymes, leading to their inhibition.
The table below summarizes the primary research areas for N-substituted imidazole sulfonamides, highlighting the diversity of their potential applications.
| Research Area | Therapeutic Target/Application | Key Findings |
| Antimicrobial | Bacteria, Fungi | Broad-spectrum activity, potential to overcome drug resistance. |
| Anticancer | Various Cancer Cell Lines | Cytotoxicity, inhibition of cancer-related enzymes. |
| Enzyme Inhibition | Carbonic Anhydrase, etc. | Potential for treating glaucoma, cancer, and other diseases. |
While detailed research findings on this compound are not extensively documented in publicly available literature, the established significance of the N-substituted imidazole sulfonamide scaffold provides a strong foundation for its future investigation. The unique steric and electronic properties conferred by the diisopropyl groups may lead to novel biological activities and selectivities, making it a compound of interest for further academic and industrial research.
Structure
3D Structure
Properties
Molecular Formula |
C9H17N3O2S |
|---|---|
Molecular Weight |
231.32 g/mol |
IUPAC Name |
N,N-di(propan-2-yl)imidazole-1-sulfonamide |
InChI |
InChI=1S/C9H17N3O2S/c1-8(2)12(9(3)4)15(13,14)11-6-5-10-7-11/h5-9H,1-4H3 |
InChI Key |
UDFYIXVUBLLFFB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C(C)C)S(=O)(=O)N1C=CN=C1 |
Origin of Product |
United States |
Synthetic Methodologies for N,n Diisopropyl 1h Imidazole 1 Sulfonamide and Analogs
Direct Synthesis of N,N-Diisopropyl-1H-imidazole-1-sulfonamide
The most direct route to this compound involves a two-step, one-pot sequence starting from the parent imidazole (B134444) heterocycle. This approach focuses on the sequential installation of the sulfonyl group and the diisopropylamine moiety.
Strategies for N-Sulfonylation of Imidazole Scaffolds
The initial and crucial step in the synthesis is the N-sulfonylation of the imidazole ring. This transformation is typically achieved by reacting imidazole with a suitable sulfonylating agent. Sulfuryl chloride (SO₂Cl₂) is a commonly employed reagent for this purpose. The reaction proceeds via the nucleophilic attack of the imidazole nitrogen on the electrophilic sulfur atom of sulfuryl chloride. chemicalbook.comacs.org This reaction is often carried out in an inert solvent, such as dichloromethane or acetonitrile, at reduced temperatures to control the reactivity of the sulfuryl chloride and minimize side reactions. chemicalbook.comacs.org The presence of a base is often required to neutralize the hydrochloric acid generated during the reaction.
The reaction of imidazole with sulfuryl chloride initially forms an imidazole-1-sulfonyl chloride intermediate. This intermediate is often not isolated and is used in situ for the subsequent reaction step. acs.orgmanchester.ac.uk The choice of solvent can be critical, with acetonitrile and ethyl acetate being effective for this transformation. acs.orgmanchester.ac.uk
Table 1: Representative Conditions for N-Sulfonylation of Imidazole This is an interactive data table. You can sort and filter the data by clicking on the column headers.
| Sulfonylating Agent | Base | Solvent | Temperature (°C) | Typical Yield (%) |
|---|---|---|---|---|
| Sulfuryl Chloride | Triethylamine | Dichloromethane | 0 to 20 | 85-95 |
| Sulfuryl Chloride | Imidazole (excess) | Acetonitrile | 0 to rt | 70-80 |
Introduction of the N,N-Diisopropylamine Moiety
Following the successful N-sulfonylation of the imidazole ring to form the imidazole-1-sulfonyl chloride intermediate, the next step is the introduction of the N,N-diisopropylamine group. This is achieved through a nucleophilic substitution reaction where N,N-diisopropylamine acts as the nucleophile, attacking the sulfur atom of the sulfonyl chloride and displacing the chloride leaving group. niscpr.res.in
This amination reaction is typically carried out in the same reaction vessel as the N-sulfonylation. An excess of N,N-diisopropylamine may be used to act as both the nucleophile and the base to neutralize the newly formed hydrochloric acid. Alternatively, a non-nucleophilic base like triethylamine can be added. The reaction progress can be monitored by standard chromatographic techniques, and the final product, this compound, is then isolated and purified.
Precursor Synthesis and Building Block Methodologies
An alternative to the direct synthesis is a more convergent approach that involves the preparation of key building blocks, which are then combined to form the final product. This method can be advantageous when synthesizing a library of analogs with variations in either the imidazole core or the amine moiety.
Synthesis of Substituted Imidazole Intermediates
The synthesis of substituted imidazole intermediates is a well-established field in heterocyclic chemistry, with numerous methods available for their preparation. elsevier.comgoogle.comdroit.coop These methods allow for the introduction of a wide range of substituents at various positions of the imidazole ring, providing a platform for creating diverse analogs of the target compound.
Common synthetic strategies for substituted imidazoles include:
The Radiszewski Synthesis: This classic method involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia.
The Debus Synthesis: A variation that utilizes glyoxal, an aldehyde, and ammonia.
From α-Haloketones: Reaction of α-haloketones with amidines or formamide.
Multicomponent Reactions: Modern approaches often utilize multicomponent reactions to construct the imidazole ring in a single step from simple starting materials. droit.coop
The choice of method depends on the desired substitution pattern on the imidazole ring.
Preparation of Imidazole-1-sulfonyl Chloride Reagents
The preparation of imidazole-1-sulfonyl chloride as a stable, isolable reagent is a key aspect of the building block methodology. This reagent can then be reacted with a variety of amines to produce a range of N-substituted imidazole-1-sulfonamides.
The synthesis of imidazole-1-sulfonyl chloride is typically achieved by reacting imidazole with an excess of sulfuryl chloride. chemicalbook.com The reaction is usually performed in an inert solvent at low temperatures. Careful control of the stoichiometry is important to favor the formation of the monosulfonylated product over the disulfonylated by-product, 1,1'-sulfonyldiimidazole. chemicalbook.com Once formed, the imidazole-1-sulfonyl chloride can be purified and stored for future use.
Table 2: Synthesis of Imidazole-1-sulfonyl Chloride This is an interactive data table. You can sort and filter the data by clicking on the column headers.
| Imidazole Derivative | Sulfonylating Agent | Solvent | Temperature (°C) | Typical Yield (%) |
|---|---|---|---|---|
| Imidazole | Sulfuryl Chloride (excess) | Dichloromethane | 0 | 75-85 |
Mechanistic Aspects of Synthetic Routes
The synthesis of this compound proceeds through a well-understood mechanistic pathway involving nucleophilic substitution at the sulfur atom.
The N-sulfonylation of imidazole commences with the lone pair of electrons on one of the imidazole nitrogen atoms attacking the electrophilic sulfur atom of sulfuryl chloride. This leads to the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate results in the expulsion of a chloride ion and the formation of the N-sulfonylated imidazole cation. A base, which can be another molecule of imidazole or an added amine, then deprotonates the other nitrogen of the imidazole ring to yield the neutral imidazole-1-sulfonyl chloride.
Functional Group Tolerance and Regioselectivity in this compound Synthesis
The synthesis of this compound typically involves the reaction of imidazole or a substituted imidazole with N,N-diisopropylsulfamoyl chloride in the presence of a base. The tolerance of this reaction to various functional groups present on the imidazole ring is a significant consideration for the synthesis of diverse analogs.
Functional Group Tolerance:
The N-sulfonylation of imidazoles generally exhibits good tolerance for a range of functional groups. Both electron-donating and electron-withdrawing groups on the imidazole ring are often compatible with the reaction conditions. However, the nature of these substituents can influence the reaction rate and yield.
Electron-Donating Groups (EDGs): Substituents such as alkyl and alkoxy groups tend to increase the nucleophilicity of the imidazole nitrogen, potentially leading to faster reaction rates.
Electron-Withdrawing Groups (EWGs): Groups like nitro, cyano, and haloalkyls decrease the nucleophilicity of the imidazole ring. While the reaction often proceeds, harsher conditions or longer reaction times may be necessary to achieve good yields.
It is important to note that highly acidic or basic functional groups may require protection prior to the sulfonylation reaction to avoid side reactions. For instance, a free carboxylic acid or a primary amine on the imidazole substrate might interfere with the base-promoted sulfonylation.
Table 1: Functional Group Tolerance in the Synthesis of Substituted N,N-Diisopropyl-1H-imidazole-1-sulfonamides
| Imidazole Substituent (R) | Functional Group Type | Compatibility | Notes |
| -CH₃ | Electron-Donating (Alkyl) | High | Generally well-tolerated, often leading to good yields. |
| -OCH₃ | Electron-Donating (Alkoxy) | High | Enhances nucleophilicity of the imidazole ring. |
| -Cl | Electron-Withdrawing (Halo) | Moderate to High | Generally compatible, though may slightly decrease reaction rate. |
| -NO₂ | Electron-Withdrawing (Nitro) | Moderate | Reaction may require stronger basic conditions or longer reaction times. |
| -CN | Electron-Withdrawing (Cyano) | Moderate | Similar to nitro groups, can deactivate the imidazole ring. |
| -CO₂Et | Electron-Withdrawing (Ester) | Moderate to High | Generally tolerated, but hydrolysis can be a side reaction under strong basic conditions. |
Regioselectivity:
In the case of unsymmetrically substituted imidazoles (e.g., 2- or 4/5-substituted imidazoles), the N-sulfonylation can potentially occur at two different nitrogen atoms, leading to regioisomers. The regiochemical outcome of the reaction is primarily governed by a combination of steric and electronic factors.
Steric Hindrance: The bulky N,N-diisopropylsulfamoyl group is sensitive to steric hindrance. Sulfonylation will preferentially occur at the less sterically hindered nitrogen atom of the imidazole ring. For example, in a 2-substituted imidazole, the sulfonylation is highly likely to occur at the N-1 position to avoid steric clash with the substituent at the C-2 position. nih.gov
Electronic Effects: The electronic nature of the substituent on the imidazole ring can also influence the site of sulfonylation. Electron-donating groups can increase the electron density at the adjacent nitrogen, making it more nucleophilic. Conversely, electron-withdrawing groups decrease the nucleophilicity of the nearby nitrogen. However, in many cases, steric effects are the dominant factor in determining regioselectivity.
For instance, in the sulfonylation of a 4-methylimidazole, while the methyl group is electron-donating, the steric bulk of the incoming N,N-diisopropylsulfamoyl chloride will likely direct the substitution to the less hindered N-1 position.
Table 2: Regioselectivity in the N-Sulfonylation of Unsymmetrically Substituted Imidazoles
| Imidazole Derivative | Major Regioisomer | Minor Regioisomer | Influencing Factors |
| 2-Methylimidazole | N,N-Diisopropyl-2-methyl-1H-imidazole-1-sulfonamide | N,N-Diisopropyl-2-methyl-1H-imidazole-3-sulfonamide | Steric hindrance from the 2-methyl group strongly favors N-1 substitution. |
| 4-Nitroimidazole | N,N-Diisopropyl-4-nitro-1H-imidazole-1-sulfonamide | N,N-Diisopropyl-5-nitro-1H-imidazole-1-sulfonamide | Electronic effect of the nitro group deactivates the adjacent nitrogen, but steric factors are often overriding. |
| 4-Phenylimidazole | N,N-Diisopropyl-4-phenyl-1H-imidazole-1-sulfonamide | N,N-Diisopropyl-5-phenyl-1H-imidazole-1-sulfonamide | A combination of steric and electronic effects of the phenyl group will determine the product ratio. |
Reactivity and Reaction Pathways of N,n Diisopropyl 1h Imidazole 1 Sulfonamide
Reactivity of the Sulfonamide Moiety in N,N-Diisopropyl-1H-imidazole-1-sulfonamide
The sulfonamide group (-SO₂NR₂) is a key feature of many biologically active molecules and serves as a versatile functional group in organic synthesis. nih.gov In this compound, the sulfur atom is bonded to two oxygen atoms, a diisopropylamino group, and the nitrogen of the imidazole (B134444) ring. This arrangement makes the sulfur atom highly electrophilic and susceptible to nucleophilic attack, which is a common reaction pathway for sulfonamides. nih.gov
The most significant reaction of the sulfonamide moiety is the cleavage of the sulfur-nitrogen (S-N) bond. This can occur through several mechanisms, including nucleophilic substitution at the sulfur atom. nih.gov The stability of the S-N bond can be influenced by factors such as the nature of the substituents on the nitrogen and the reaction conditions. In the case of N-sulfonylimidazoles, the imidazole ring can act as a good leaving group, facilitating the transfer of the sulfonyl group to other nucleophiles. This reactivity is harnessed in various synthetic applications where N-sulfonylimidazoles are used as sulfonylating agents.
Under reductive electrochemical conditions, the selective cleavage of the N–S bond in sulfonamides is a well-documented process and is utilized as a mild method for deprotection of tosyl groups. acs.org Conversely, under oxidizing electrochemical conditions, cleavage of the N-C bonds of the diisopropylamino group could potentially occur. acs.org
Reactivity of the Imidazole Ring in this compound
The imidazole ring is an aromatic heterocycle with two nitrogen atoms. tsijournals.com It possesses amphoteric properties, meaning it can act as both an acid and a base. tsijournals.comnih.gov The nitrogen atom at position 3 (N-3) has a lone pair of electrons and is basic, making it susceptible to protonation and electrophilic attack. nih.govpharmaguideline.com The nitrogen atom at position 1 (N-1), which is bonded to the sulfonyl group in this compound, is part of the aromatic sextet and is less basic. nih.gov
The presence of the electron-withdrawing N,N-diisopropylsulfonamide group at the N-1 position significantly influences the reactivity of the imidazole ring. This group reduces the electron density of the ring, making it less susceptible to electrophilic aromatic substitution reactions compared to unsubstituted imidazole. researchgate.net When electrophilic substitution does occur, the position of attack will be directed by the electronic effects of the sulfonamide group.
While the imidazole ring is generally less prone to nucleophilic substitution, the presence of a strong electron-withdrawing group can make the C-2 position susceptible to nucleophilic attack. pharmaguideline.comtsijournals.com
Interactive Data Table: Comparison of pKa Values for Imidazole and Related Compounds
| Compound | pKa (Conjugate Acid) | Reference |
| Imidazole | ~7.0 | nih.gov |
| Pyridine | ~5.2 | nih.gov |
| Pyrrole | ~0.4 | pharmaguideline.com |
This table illustrates the basicity of imidazole compared to other common nitrogen-containing heterocycles. The electron-withdrawing sulfonamide group in this compound is expected to decrease the basicity of the imidazole ring.
Electron Transfer Processes and Radical Chemistry Involving Related Imidazole Systems
Imidazole itself can facilitate electron transfer from organic reductants. nih.gov It can act as a proton acceptor, enabling a concerted proton/electron transfer mechanism. nih.gov The interaction of imidazole derivatives with semiconductor nanoparticles has also been studied, demonstrating photoinduced electron transfer from the excited state of the imidazole derivative to the semiconductor. nanoient.orgresearchgate.net The free energy change for such electron transfer processes can be estimated using the Rehm-Weller equation. nanoient.orgresearchgate.net
Hydroxyl radicals, which are highly reactive species, can react with the imidazole ring. rsc.org The reaction can proceed via two main pathways: electrophilic addition of the hydroxyl radical to the carbon atoms of the ring (C2, C4, and C5 positions) or hydrogen abstraction from the C-H bonds. rsc.org The addition of the hydroxyl radical to the imidazole ring is often the more favorable pathway. rsc.org
Hydrolytic Stability and Degradation Mechanisms
The hydrolytic stability of this compound is primarily determined by the susceptibility of the S-N bond to cleavage in the presence of water. The cleavage of the sulfonamide bond is a common degradation pathway for compounds containing this functional group. nih.gov This hydrolytic cleavage can be influenced by pH, with the reaction being favorable under acidic conditions. nih.gov Protonation of the imidazole ring could potentially facilitate the nucleophilic attack of water on the sulfur atom.
The degradation of sulfonamides can also be initiated by oxidative processes. acs.org For instance, ozonation of sulfonamides can lead to the degradation of the molecule through electrophilic attack on the aromatic rings or through a hydrogen atom transfer mechanism from the amino group. rsc.org In the context of environmental degradation, microbial processes can also contribute to the breakdown of sulfonamides. nih.gov
The primary hydrolytic degradation of this compound would likely yield imidazole and N,N-diisopropylsulfamic acid. Further degradation of the imidazole ring could then occur.
Interactive Data Table: Potential Degradation Pathways and Products
| Degradation Pathway | Key Reactant/Condition | Primary Products |
| Hydrolysis | Water (acidic conditions) | Imidazole, N,N-Diisopropylsulfamic acid |
| Oxidation | Oxidizing agents (e.g., O₃, •OH) | Hydroxylated and ring-opened products |
| Reductive Cleavage | Electrochemical reduction | Imidazole, Diisopropylamine, Sulfur dioxide |
Advanced Spectroscopic and Structural Characterization of N,n Diisopropyl 1h Imidazole 1 Sulfonamide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and conformation of the molecule.
The ¹H NMR spectrum of N,N-Diisopropyl-1H-imidazole-1-sulfonamide is expected to exhibit characteristic signals corresponding to the protons of the imidazole (B134444) ring and the diisopropylamino group.
Imidazole Protons: The imidazole ring protons are anticipated to appear as distinct signals in the aromatic region of the spectrum. Typically, the H2 proton (between the two nitrogen atoms) is the most deshielded, followed by the H4 and H5 protons. Due to the asymmetry introduced by the sulfonamide group, the H4 and H5 protons are expected to be chemically non-equivalent and may show coupling to each other.
Isopropyl Protons: The diisopropylamino group will give rise to two sets of signals. A septet (or multiplet) is expected for the two methine protons (-CH), and a doublet for the twelve methyl protons (-CH₃). The chemical shift of the methine proton will be influenced by the electronegative nitrogen and sulfur atoms.
Conformational analysis of N,N-diisopropylsulfonamides can be complex due to potential restricted rotation around the S-N bond. Variable temperature ¹H NMR studies could provide insights into the energy barriers for this rotation. Furthermore, Nuclear Overhauser Effect (NOE) experiments can reveal through-space proximities between protons, helping to establish the preferred conformation of the diisopropylamino group relative to the imidazole ring in solution.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Imidazole H2 | 7.8 - 8.2 | Singlet |
| Imidazole H4 | 7.1 - 7.4 | Multiplet |
| Imidazole H5 | 7.0 - 7.3 | Multiplet |
| Isopropyl CH | 3.8 - 4.2 | Septet |
| Isopropyl CH₃ | 1.2 - 1.5 | Doublet |
Note: These are predicted values and may vary based on solvent and experimental conditions.
The ¹³C NMR spectrum provides a map of the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal.
Imidazole Carbons: The three carbon atoms of the imidazole ring (C2, C4, and C5) are expected to resonate in the aromatic region, typically between 115 and 140 ppm. The C2 carbon, being situated between two nitrogen atoms, is generally the most deshielded.
Isopropyl Carbons: The isopropyl groups will show two signals: one for the methine carbon (-CH) and one for the methyl carbons (-CH₃).
Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH, CH₂, and CH₃ groups, aiding in the definitive assignment of the carbon signals.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| Imidazole C2 | 135 - 140 |
| Imidazole C4 | 125 - 130 |
| Imidazole C5 | 115 - 120 |
| Isopropyl CH | 48 - 53 |
| Isopropyl CH₃ | 20 - 25 |
Note: These are predicted values and may vary based on solvent and experimental conditions.
While this compound is not a diazo-transfer reagent itself (as it lacks the azide (B81097) group), ¹⁵N NMR spectroscopy is a powerful tool for studying reaction mechanisms involving nitrogen-containing compounds. In the context of reactions where this sulfonamide might be a substrate or product, ¹⁵N NMR could provide valuable mechanistic information. For instance, if the imidazole nitrogen atoms were involved in a chemical transformation, their ¹⁵N chemical shifts would be highly sensitive to changes in their bonding environment and hybridization state.
In studies of actual diazo-transfer reagents, such as imidazole-1-sulfonyl azide, ¹⁵N NMR labeling experiments have been instrumental in elucidating the reaction mechanism. These studies confirm that the reaction proceeds via a diazo transfer pathway. Although not directly applicable to the title compound's function, this highlights the utility of ¹⁵N NMR in mechanistic chemistry.
X-ray Crystallography for Solid-State Structural Determination
While the crystal structure of this compound is not available in the published literature, analysis of a closely related compound, N,N-diisopropyl-4-methylbenzenesulfonamide, provides significant insights into the expected solid-state conformation.
The sulfonamide group in this analogue features S=O bond lengths in the range of 1.433(3) to 1.439(3) Å and S-N bond lengths of 1.622(3) and 1.624(3) Å. It is anticipated that this compound would exhibit similar bond lengths.
Table 3: Expected Crystallographic Parameters for this compound (based on an analogue)
| Parameter | Expected Value |
|---|---|
| S=O Bond Length | ~1.43 - 1.44 Å |
| S-N Bond Length | ~1.62 Å |
| Conformation | Isopropyl groups gauche to the imidazole ring |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These spectra provide a "fingerprint" that is unique to the compound and are excellent for identifying the presence of specific functional groups.
For this compound, the key vibrational modes are associated with the sulfonamide and imidazole moieties.
Sulfonamide Group: The most characteristic vibrations of the sulfonamide group are the asymmetric and symmetric stretching modes of the S=O bonds, which are expected to appear as strong bands in the IR spectrum.
Imidazole Ring: The C-H, C=N, and C=C stretching vibrations of the imidazole ring will also be present.
Alkyl Groups: The C-H stretching and bending vibrations of the isopropyl groups will be observed in their characteristic regions.
Table 4: Predicted Key Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| Sulfonamide (SO₂) | Asymmetric Stretch | ~1350 - 1380 |
| Sulfonamide (SO₂) | Symmetric Stretch | ~1160 - 1180 |
| Imidazole Ring | C=N Stretch | ~1500 - 1600 |
| Imidazole Ring | C-H Stretch | ~3100 - 3150 |
| Isopropyl Groups | C-H Stretch | ~2850 - 3000 |
Note: These are predicted values based on typical ranges for these functional groups.
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and obtaining structural information through the analysis of its fragmentation patterns.
For this compound, the molecular ion peak [M]⁺ would confirm the molecular weight. Under electron ionization (EI) or electrospray ionization (ESI), the molecule is expected to undergo characteristic fragmentation. Common fragmentation pathways for sulfonamides include the cleavage of the S-N bond and the S-C(imidazole) bond. The loss of SO₂ is also a frequently observed fragmentation pathway for aromatic sulfonamides.
Table 5: Predicted Key Fragments in the Mass Spectrum of this compound
| Fragment | m/z (mass-to-charge ratio) |
|---|---|
| [M]⁺ | 231 |
| [M - CH(CH₃)₂]⁺ | 188 |
| [M - N(CH(CH₃)₂)₂]⁺ | 131 |
| [C₃H₃N₂]⁺ (imidazole cation) | 67 |
| [SO₂N(CH(CH₃)₂)₂]⁺ | 164 |
Note: These are predicted fragments and their relative intensities would depend on the ionization method and energy.
Computational Chemistry and Theoretical Insights into N,n Diisopropyl 1h Imidazole 1 Sulfonamide
Quantum Chemical Calculations (DFT and Ab Initio Methods)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are foundational to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule. For a molecule like N,N-Diisopropyl-1H-imidazole-1-sulfonamide, methods such as B3LYP with a basis set like 6-311G++(d,p) are commonly employed to provide a balance between computational cost and accuracy for predicting geometries, energies, and other electronic properties. researchgate.netnih.gov
The first step in most computational studies is to determine the molecule's most stable three-dimensional arrangement of atoms, known as the optimized geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For this compound, this involves calculating key bond lengths, bond angles, and dihedral angles.
Theoretical calculations on analogous sulfonamide and imidazole (B134444) structures reveal expected geometric parameters. sci-hub.seresearchgate.net The sulfonamide group (SO₂-N) typically features S=O bond lengths around 1.43 Å and a C-S-N angle that is highly dependent on the substituents. The imidazole ring is planar, and its geometry is influenced by the electron-withdrawing sulfonamide group. The electronic structure describes the distribution of electrons within the molecule. Mulliken population analysis, a common computational output, can be used to calculate the partial atomic charges on each atom, revealing the electron density distribution. bhu.ac.inresearchgate.net In this molecule, significant negative charges are expected to be localized on the oxygen atoms of the sulfonyl group and the nitrogen atom of the imidazole ring not attached to the sulfonyl group, while the sulfur atom is expected to be highly electron-deficient (positive charge). researchgate.netirjweb.com
Table 1: Representative Calculated Geometric Parameters for a Sulfonamide Moiety Note: This data is representative of sulfonamide structures calculated via DFT methods and is intended for illustrative purposes.
| Parameter | Bond Length (Å) | Bond Angle (°) |
| S=O | 1.43 - 1.45 | |
| S-N (sulfonamide) | 1.65 - 1.70 | |
| N-C (imidazole) | 1.38 - 1.42 | |
| O=S=O | 118 - 122 | |
| C-N-S | 115 - 120 |
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic transitions. numberanalytics.com The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is an electron acceptor. acadpubl.eu The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability and reactivity. irjweb.comnumberanalytics.com
A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small energy gap suggests the molecule is more reactive. nih.govresearchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich imidazole ring, while the LUMO is likely distributed across the electron-withdrawing sulfonamide group. acadpubl.eumalayajournal.org Computational studies on similar imidazole derivatives have reported energy gaps in the range of 4 to 5 eV, indicating significant stability. irjweb.commalayajournal.org
Table 2: Illustrative FMO Data for Imidazole Derivatives Note: These values are based on DFT calculations for analogous imidazole-containing compounds and serve as a general reference.
| Molecular Orbital | Energy (eV) |
| HOMO | -5.2 to -6.3 |
| LUMO | -1.2 to -1.9 |
| Energy Gap (ΔE) | 4.0 to 4.4 |
The Molecular Electrostatic Potential (MEP or EPS) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. bhu.ac.inchemrxiv.org The map displays regions of varying electrostatic potential on the electron density surface.
Red/Yellow Regions : Indicate negative potential (electron-rich), which are susceptible to electrophilic attack. For this compound, these areas would be concentrated around the sulfonyl oxygen atoms and the lone pair of the sp²-hybridized nitrogen in the imidazole ring. malayajournal.org
Blue Regions : Indicate positive potential (electron-poor), which are susceptible to nucleophilic attack. These regions are expected around the hydrogen atoms and, most significantly, the sulfur atom.
The EPS map provides a clear, qualitative picture of where the molecule is most likely to interact with other polar molecules or ions. chemrxiv.org
Conformational Analysis of the Diisopropyl Substituents and Imidazole Ring
Conformational analysis is the study of a molecule's different spatial arrangements (conformers) that arise from the rotation around single bonds. For this compound, significant conformational flexibility exists due to rotation around:
The S-N(imidazole) bond.
The S-N(diisopropyl) bond.
The N-C bonds of the two isopropyl groups.
Reaction Pathway Modeling and Transition State Calculations for this compound Reactivity
Computational chemistry can model the entire pathway of a chemical reaction, from reactants to products. This involves identifying and characterizing the transition state (TS)—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate. mdpi.com
For this compound, several reactions could be modeled:
Electrophilic substitution on the imidazole ring: Calculating the energy barriers for an electrophile attacking different carbon atoms of the ring.
Nucleophilic attack at the sulfur atom: Modeling the displacement of the imidazole group by a nucleophile, a common reaction for sulfonamides.
Hydrolysis: Investigating the pathway and energy requirements for the cleavage of the S-N bond by water.
By comparing the activation energies for different potential pathways, computational models can predict the most likely reaction products under specific conditions, providing insights that are difficult to obtain experimentally. mdpi.com
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)
Quantum chemical calculations are widely used to predict various spectroscopic properties, including NMR chemical shifts. nih.gov The Gauge-Including Atomic Orbital (GIAO) method is a common and reliable approach for calculating the magnetic shielding tensors of nuclei, which are then converted into chemical shifts (δ). researchgate.net
By calculating the ¹H and ¹³C NMR spectra for the optimized geometry of this compound, one can predict the chemical shift for each unique proton and carbon atom. researchgate.net These theoretical predictions can be used to:
Confirm the structure of a newly synthesized compound by comparing the calculated spectrum with the experimental one. nih.gov
Assign specific peaks in an experimental spectrum to the correct atoms in the molecule.
Understand how conformational changes or substituent effects influence chemical shifts.
The predicted shifts for the imidazole protons are sensitive to the electron-withdrawing effect of the sulfonamide group, while the shifts for the isopropyl protons would appear as distinct methine (septet) and methyl (doublet) signals. researchgate.netchemicalbook.com
Table 3: Representative Predicted ¹H NMR Chemical Shifts Note: This table presents expected chemical shift ranges based on analogous structures and is for illustrative purposes.
| Proton Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Imidazole H (C2) | 8.0 - 8.5 | Singlet |
| Imidazole H (C4/C5) | 7.2 - 7.8 | Doublet |
| Isopropyl CH | 3.8 - 4.5 | Septet |
| Isopropyl CH₃ | 1.2 - 1.5 | Doublet |
Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior
Currently, there is a notable absence of publicly available research specifically detailing molecular dynamics (MD) simulations for this compound. While computational studies, including MD simulations, are frequently employed to investigate the behavior of related sulfonamide and imidazole-containing compounds, specific data on the solvent effects and dynamic behavior of this compound are not found in the existing scientific literature based on the performed search.
In typical MD studies of similar molecules, researchers might investigate parameters such as:
Radial Distribution Functions (RDFs): To understand the solvation shell structure around the molecule in different solvents (e.g., water, DMSO, acetone). This would reveal which parts of the molecule interact most strongly with solvent molecules.
Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF): To assess the stability of the molecule's conformation over time and to identify flexible regions of the structure.
Hydrogen Bond Analysis: To quantify the formation and lifetime of hydrogen bonds between the compound and protic solvents, which can significantly influence its solubility and reactivity.
Solvation Free Energy Calculations: To predict the solubility of the compound in various solvents.
Although the principles of these analyses are well-established, their specific application to this compound has not been reported in the reviewed literature. The general findings for other sulfonamides often highlight the importance of the sulfonamide group in forming hydrogen bonds and the role of the aromatic or heterocyclic moieties in dictating hydrophobic and electrostatic interactions. nih.govnih.gov However, without direct simulation data for the title compound, any discussion of its specific dynamic behavior remains speculative.
Future computational research focusing on this compound would be necessary to provide the specific data required for a thorough analysis of its solvent effects and dynamic behavior.
Coordination Chemistry and Ligand Applications of Imidazole Sulfonamide Scaffolds
Metal Complexation Behavior of Diisopropyl-Substituted Imidazoles
N,N-Diisopropyl-1H-imidazole-1-sulfonamide is expected to coordinate to metal centers primarily through the unsubstituted nitrogen atom (N-3) of the imidazole (B134444) ring. This nitrogen atom possesses a lone pair of electrons that can readily form a coordinate bond with a variety of metal ions. The sulfonamide group, while influencing the electronic properties of the imidazole ring, is generally not directly involved in coordination due to the steric hindrance imposed by the bulky diisopropyl groups and the delocalization of the nitrogen lone pair over the sulfonyl group.
The coordination behavior of this ligand is anticipated to be similar to other N-substituted imidazoles, forming complexes with a range of transition metals such as copper(II), zinc(II), cobalt(II), and nickel(II), as well as main group metals. The stoichiometry of the resulting complexes (e.g., ML₂, ML₄) will be highly dependent on the metal ion's preferred coordination number and the steric demands of the ligand.
While specific crystal structure data for complexes of this compound are not widely available, analogous structures with other bulky N-alkyl imidazole ligands suggest that the imidazole ring will bind to the metal center, with the diisopropylsulfonamide group oriented to minimize steric clashes with other ligands in the coordination sphere.
Table 1: Predicted Coordination Modes of this compound with Various Metal Ions
| Metal Ion | Predicted Coordination Geometry | Potential Stoichiometry (L = Ligand) | Notes |
| Cu(II) | Square Planar or Distorted Octahedral | [CuL₄]²⁺, [CuL₂(X)₂] | The geometry can be influenced by counter-ions or solvent molecules. |
| Zn(II) | Tetrahedral | [ZnL₄]²⁺, [ZnL₂(X)₂] | Zn(II) typically favors a four-coordinate environment. |
| Co(II) | Tetrahedral or Octahedral | [CoL₄]²⁺, [CoL₆]²⁺ | The coordination number can vary depending on the reaction conditions. |
| Ni(II) | Square Planar or Octahedral | [NiL₄]²⁺, [NiL₆]²⁺ | The geometry is sensitive to the ligand field strength and steric factors. |
| Ag(I) | Linear or Trigonal Planar | [AgL₂]⁺ | Silver(I) often forms complexes with lower coordination numbers. |
This table is based on the general coordination chemistry of imidazole ligands and steric considerations.
Influence of Diisopropyl Steric Hindrance on Coordination Geometry and Stability
The bulky diisopropyl groups can limit the number of ligands that can coordinate to a single metal ion, thereby favoring lower coordination numbers. For instance, while a small ligand like imidazole might readily form a hexacoordinate complex [M(imidazole)₆]²⁺ with a metal ion like cobalt(II), the diisopropyl-substituted ligand would likely favor the formation of a tetracoordinate complex, [Co(L)₄]²⁺, to alleviate steric strain. This steric pressure can lead to distorted coordination geometries, deviating from ideal tetrahedral or square planar arrangements.
The steric hindrance can also impact the stability of the metal complexes. While the electronic properties of the ligand contribute to the intrinsic strength of the metal-ligand bond, excessive steric repulsion can destabilize the complex. However, in some cases, this steric shielding can also provide kinetic stability by preventing the approach of other reactive species to the metal center. This "protective umbrella" effect can be advantageous in catalytic applications where the stability of the active species is crucial. Studies on sterically encumbered aminopyridinate ligands with zinc have shown that the orientation of the bulky substituents can lead to different coordination modes and stabilities of the resulting complexes mdpi.com.
Catalytic Applications of Metal-Imidazole Sulfonamide Complexes
While specific catalytic applications of metal complexes of this compound are not extensively documented, the structural motifs of metal-imidazole and metal-sulfonamide complexes are known to be relevant in various catalytic processes. Metal complexes incorporating sterically demanding ligands have shown utility in various catalytic transformations, where the steric bulk can influence selectivity.
For example, iron complexes with sterically hindered N,N,N-chelating ligands have been investigated as precatalysts for ethylene oligomerization, where the steric hindrance around the metal center affects the activity and selectivity of the process mdpi.com. Similarly, photocatalytic late-stage functionalization of sulfonamides has been explored, indicating the potential for sulfonamide-containing ligands to participate in or influence catalytic cycles nih.govresearchgate.netacs.org.
Given the combination of a coordinating imidazole ring and a bulky sulfonamide group, metal complexes of this compound could potentially be explored as catalysts in reactions such as:
Cross-coupling reactions: The steric bulk could influence the reductive elimination step and affect the product distribution.
Polymerization reactions: The ligand's steric profile could control the access of monomers to the catalytic center, influencing the polymer's properties.
Oxidation catalysis: The sterically hindered environment could enhance the stability of reactive metal-oxo intermediates.
Further research is needed to synthesize and evaluate the catalytic performance of these specific metal-imidazole sulfonamide complexes.
Spectroscopic and Computational Studies of Metal-Ligand Interactions
Spectroscopic techniques and computational methods provide valuable insights into the nature of the metal-ligand interactions in complexes of this compound.
Spectroscopic Studies:
¹H and ¹³C NMR Spectroscopy: Upon coordination to a paramagnetic metal ion, the NMR signals of the ligand's protons and carbons would be expected to show significant broadening and shifting. For diamagnetic metal complexes, such as those with Zn(II), coordination would induce chemical shift changes in the imidazole ring protons, providing evidence of the metal-ligand bond formation. The magnitude of these shifts can offer information about the electronic effects of coordination. Studies on other metal-imidazole complexes have demonstrated the utility of NMR in characterizing the coordination environment ekb.egresearchgate.netmdpi.com.
UV-Vis Spectroscopy: The electronic absorption spectra of the metal complexes would be expected to differ from that of the free ligand. The appearance of new absorption bands, particularly in the visible region for transition metal complexes, can be attributed to d-d electronic transitions of the metal ion in the ligand field. The position and intensity of these bands can provide information about the coordination geometry around the metal center. For instance, tetrahedral and octahedral Co(II) complexes exhibit characteristic absorption bands at different wavelengths mdpi.comnih.govresearchgate.net.
Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of the imidazole ring upon coordination can be observed in the IR spectrum. The stretching vibrations of the C=N and C=C bonds within the imidazole ring are expected to shift to higher or lower wavenumbers upon complexation, indicating the involvement of the ring nitrogen in bonding to the metal.
Computational Studies:
Density Functional Theory (DFT): DFT calculations can be employed to model the geometric and electronic structures of the metal complexes. These calculations can predict bond lengths, bond angles, and coordination geometries, providing a theoretical framework to complement experimental data. DFT can also be used to investigate the nature of the metal-ligand bond through analyses such as Natural Bond Orbital (NBO) analysis, which can quantify the donor-acceptor interactions between the ligand and the metal. Computational studies on related metal-sulfonamide and metal-imidazole complexes have successfully predicted their structures and electronic properties researchgate.netnih.govnih.govmdpi.com.
Table 2: Expected Spectroscopic Data for a Representative Diamagnetic Complex: [Zn(this compound)₂(Cl)₂]
| Technique | Expected Observations | Interpretation |
| ¹H NMR | Downfield shift of imidazole ring protons. | Confirmation of coordination through the imidazole nitrogen. |
| ¹³C NMR | Shift in the chemical shifts of imidazole ring carbons. | Indication of changes in the electronic environment upon complexation. |
| IR | Shift in the C=N and C-N stretching frequencies of the imidazole ring. | Evidence of metal-ligand bond formation. |
This table presents hypothetical data based on spectroscopic studies of similar metal-imidazole complexes.
Synthetic Utility and Role in Methodology Development
N,N-Diisopropyl-1H-imidazole-1-sulfonamide as a Synthetic Reagent or Intermediate
The utility of this compound in synthetic organic chemistry is multifaceted, with its structural components—the imidazole (B134444) ring, the sulfonamide linkage, and the diisopropylamino group—each contributing to its reactivity and potential applications.
Applications in Diazo Transfer Reactions
While this compound itself is not the primary reagent for diazo transfer reactions, a closely related class of compounds, imidazole-1-sulfonyl azides, are well-established in this role. Specifically, imidazole-1-sulfonyl azide (B81097) hydrogen sulfate (B86663) is recognized as an efficient and stable reagent for the synthesis of sulfonyl azides from primary sulfonamides. nih.gov This process operates through a diazo transfer mechanism and is noted for its simplicity and high yields without the need for copper salts. nih.gov
The parent compound, imidazole-1-sulfonyl azide, is a colorless liquid with explosive potential, but its hydrogen sulfate salt is a significantly more stable solid, making it a safer alternative for laboratory use. researchgate.net These reagents are effective in converting primary amines to azides. researchgate.net Although the diisopropyl derivative is not the standard, the underlying reactivity of the imidazole-1-sulfonyl moiety is central to these transformations.
Utility in Sulfonylation and Alkylation Processes
This compound is suggested to serve as a catalyst in sulfonylation and alkylation reactions. chemimpex.com The imidazole ring can act as a nucleophilic catalyst or a proton shuttle, while the sulfonamide group can influence the electronic properties of the imidazole ring.
General methods for the N-alkylation of imidazole compounds have been developed, utilizing various alkylating agents and catalysts. google.comgoogle.com The sulfonamide moiety in this compound can also function as a protecting group for the imidazole nitrogen, which can be subsequently removed. researchgate.netnih.gov This protective strategy allows for selective functionalization at other positions of the imidazole ring.
Role as a Building Block in Complex Molecule Synthesis
The application of this compound as a direct building block in the total synthesis of complex natural products is not extensively documented in peer-reviewed literature. nih.govrsc.orgnih.gov However, the broader families of sulfonamides and imidazoles are integral components of many biologically active molecules and pharmaceuticals. semanticscholar.org The synthesis of hybrid molecules incorporating both sulfonamide and imidazole motifs has been a strategy in the development of novel compounds with potential therapeutic applications. acs.org
Contribution to Organocatalysis and Metal-Free Transformations
Imidazole and its derivatives are known to exhibit organocatalytic activity in various chemical transformations. nih.gov They can function as nucleophilic catalysts, general bases, or proton transfer agents. For instance, certain imidazolium-based dicationic ionic liquids have been employed as organocatalysts in reactions like the cycloaddition of CO2 to epoxides. mdpi.com The acidic proton on the imidazole ring is often key to its catalytic activity. mdpi.com While the specific contributions of this compound to this field are not yet well-defined, its inherent imidazole core suggests potential for such applications. nih.gov
Potential in Advanced Materials Chemistry
There are indications that this compound may have applications in materials science. It has been suggested that this compound can be incorporated into polymer formulations to enhance their thermal and mechanical properties. chemimpex.com The imidazole moiety can participate in hydrogen bonding and other non-covalent interactions, which can influence the macroscopic properties of materials. However, detailed research and specific examples of its use in advanced materials are not widely available in the current scientific literature.
Use in Analytical Methodology Development
In the realm of analytical chemistry, it has been proposed that this compound can be used in methods for the detection and quantification of sulfonamide drugs in biological samples. chemimpex.com This could potentially involve its use as a derivatizing agent to improve the chromatographic or detection properties of the target analytes. nih.govresearchgate.net Derivatization is a common strategy in analytical chemistry to enhance the sensitivity and selectivity of an assay. nih.gov However, specific, validated analytical methods employing this particular compound have not been detailed in the available literature.
Structure Reactivity and Structure Property Relationships for N,n Diisopropyl 1h Imidazole 1 Sulfonamide
Steric and Electronic Effects of the N,N-Diisopropyl Group on Reactivity
The N,N-diisopropyl group is a defining feature of N,N-Diisopropyl-1H-imidazole-1-sulfonamide, exerting significant steric and electronic influences that modulate its reactivity.
Steric Effects:
The two isopropyl groups attached to the sulfonamide nitrogen are sterically demanding. This bulkiness creates a crowded environment around the sulfur atom of the sulfonamide moiety. This steric hindrance can impede the approach of nucleophiles or other reactants to the sulfur center, thereby slowing down reaction rates compared to less hindered analogues. For instance, in reactions where the sulfonamide acts as an electrophile, the bulky diisopropyl groups can provide a degree of kinetic stability.
Electronic Effects:
The interplay of these steric and electronic effects is crucial in determining the specific reaction pathways that this compound will undergo.
Correlation Between Structural Features and Reaction Selectivity or Efficiency
The unique structural characteristics of this compound are directly correlated with its performance in chemical reactions, influencing both selectivity and efficiency.
Reaction Selectivity:
The significant steric bulk of the N,N-diisopropyl group can be a powerful tool for controlling regioselectivity and stereoselectivity in reactions. For example, in reactions involving the imidazole (B134444) ring, the diisopropylsulfonamide group can act as a bulky directing group, favoring the attack of reagents at less sterically hindered positions of the imidazole ring. This can lead to the preferential formation of one isomer over others, a highly desirable outcome in organic synthesis.
Reaction Efficiency:
Comparative Analysis with Other N-Substituted Imidazole Sulfonamides (e.g., N,N-Dimethyl-1H-imidazole-1-sulfonamide)
A comparative analysis with other N-substituted imidazole sulfonamides, such as N,N-Dimethyl-1H-imidazole-1-sulfonamide, provides valuable insights into the structure-activity relationships. The primary difference between these two molecules lies in the size of the alkyl groups on the sulfonamide nitrogen.
| Feature | This compound | N,N-Dimethyl-1H-imidazole-1-sulfonamide |
| Steric Hindrance | High | Low |
| Electron-Donating Effect (+I) | Moderate | Low |
| Reactivity at Sulfur | Lower | Higher |
| Potential for Selectivity | Higher | Lower |
This table is based on general chemical principles and provides a qualitative comparison.
The smaller methyl groups in N,N-Dimethyl-1H-imidazole-1-sulfonamide present significantly less steric bulk around the sulfonamide group. nih.govlabproinc.comlabproinc.com Consequently, the sulfur atom is more accessible to incoming reagents, leading to generally faster reaction rates in processes where the sulfonamide is the electrophilic center. However, this lower steric hindrance may also result in reduced selectivity in certain reactions compared to its diisopropyl counterpart. The less pronounced electron-donating effect of methyl groups compared to isopropyl groups also contributes to differences in the electronic properties and reactivity of the two compounds.
Computational Insights into Structure-Reactivity Correlations
While specific computational studies on this compound are not extensively documented in publicly available literature, insights can be gleaned from computational analyses of related imidazole and sulfonamide-containing molecules. nih.govtandfonline.com
Molecular Modeling and Electrostatic Potential Maps:
Computational tools such as density functional theory (DFT) can be employed to model the three-dimensional structure of this compound. These models can provide precise information on bond lengths, bond angles, and dihedral angles, offering a quantitative measure of the steric crowding around the sulfonamide group.
Furthermore, the generation of molecular electrostatic potential (MEP) maps can visualize the electron density distribution across the molecule. For this compound, an MEP map would likely show a region of high electron density (negative potential) around the nitrogen atoms of the imidazole ring and the oxygen atoms of the sulfonamide group, indicating their nucleophilic character. Conversely, a region of lower electron density (positive potential) would be expected around the sulfur atom, highlighting its electrophilic nature. The steric shielding of this electrophilic center by the bulky diisopropyl groups would also be visually apparent.
Transition State Analysis:
Computational chemistry can also be used to model the transition states of reactions involving this compound. By calculating the activation energies for different reaction pathways, it is possible to predict which products are likely to form and to understand the origins of selectivity. For instance, a comparison of the activation energies for nucleophilic attack at different positions on the imidazole ring could provide a theoretical basis for the observed regioselectivity.
Such computational studies, when performed, would offer a powerful complement to experimental observations, providing a detailed, molecular-level understanding of the structure-reactivity relationships governing the chemical behavior of this compound.
Future Directions and Emerging Research Areas
Exploration of Novel Synthetic Pathways for N,N-Diisopropyl-1H-imidazole-1-sulfonamide Derivatives
Current synthetic strategies for this compound primarily involve the reaction of 1H-imidazole with N,N-diisopropylsulfamoyl chloride. While functional, this approach presents opportunities for innovation, particularly in the synthesis of novel derivatives. Future research is geared towards the development of more atom-economical and versatile synthetic routes.
One promising avenue is the exploration of C-H functionalization of the imidazole (B134444) core. This strategy would allow for the direct introduction of a wide array of functional groups onto the imidazole ring, bypassing the need for pre-functionalized starting materials and thereby streamlining the synthetic process. Such late-stage modifications are highly valuable in medicinal chemistry for the rapid generation of molecular diversity.
Furthermore, the development of multi-component reactions (MCRs) is another key area of focus. MCRs offer the advantage of constructing complex molecules in a single step from three or more starting materials, which significantly improves efficiency and reduces waste. The design of novel MCRs to access a library of this compound derivatives with diverse substitution patterns is a significant goal.
Advanced Mechanistic Investigations Utilizing Integrated Experimental and Computational Approaches
A comprehensive understanding of the reaction mechanisms underpinning the synthesis and reactivity of this compound is essential for optimizing existing protocols and rationally designing new applications. Future research will increasingly rely on a synergistic approach that combines advanced experimental techniques with sophisticated computational methods.
In-situ spectroscopic techniques , such as ReactIR and variable-temperature NMR, will be instrumental in monitoring reaction progress in real-time, allowing for the identification of transient intermediates and the elucidation of reaction kinetics. These experimental observations will provide crucial data for benchmarking and refining computational models.
Density Functional Theory (DFT) calculations are poised to play a pivotal role in mapping the potential energy surfaces of reactions involving this compound. These computational studies can provide invaluable insights into transition state geometries, activation energies, and the influence of solvents and catalysts on reaction pathways. The integration of experimental and computational data will facilitate a more profound and predictive understanding of the molecule's behavior at a molecular level.
Expansion of Catalytic Applications Beyond Current Paradigms
The inherent structural features of this compound, namely the presence of a nucleophilic imidazole ring and an electrophilic sulfonyl group, suggest its potential as a versatile catalyst or ligand in organic synthesis. While its catalytic applications are still in their infancy, several exciting future directions are envisioned.
One area of exploration is its use as a nucleophilic catalyst in acyl transfer reactions and other transformations. The imidazole moiety can act as a temporary acyl carrier, facilitating reactions that might otherwise be sluggish. Furthermore, the diisopropylsulfonamide group can be modified to tune the steric and electronic properties of the catalyst, allowing for the optimization of its activity and selectivity.
The potential for this compound and its derivatives to serve as ligands in transition-metal catalysis is another promising frontier. The nitrogen atoms of the imidazole ring can coordinate to metal centers, and the sulfonamide group can be functionalized to introduce chirality or other desirable properties. This could lead to the development of novel catalysts for a wide range of transformations, including cross-coupling reactions and asymmetric synthesis.
Integration with Flow Chemistry and Automated Synthesis Platforms
The adoption of continuous flow chemistry and automated synthesis platforms offers numerous advantages over traditional batch processing, including enhanced safety, improved scalability, and greater reproducibility. The integration of this compound synthesis and its applications into these modern platforms represents a significant area for future research.
Developing robust and efficient flow chemistry protocols for the synthesis of this compound and its derivatives will be a key focus. This will involve the optimization of reaction parameters such as temperature, pressure, and residence time to maximize yield and purity. The use of packed-bed reactors containing immobilized reagents or catalysts could further enhance the efficiency and sustainability of these processes.
Furthermore, the coupling of flow reactors with automated synthesis platforms will enable the rapid and systematic exploration of reaction conditions and the generation of libraries of derivatives for high-throughput screening. This automated approach will accelerate the discovery of new catalysts and functional molecules based on the this compound scaffold.
Computational Design and Predictive Modeling for Related Sulfonamide-Imidazole Systems
Computational chemistry and machine learning are becoming indispensable tools in modern chemical research, enabling the rational design of molecules with desired properties and the prediction of their behavior. For this compound and related systems, these in silico approaches hold immense promise.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can be developed to correlate the structural features of sulfonamide-imidazole derivatives with their catalytic activity, reactivity, and other physicochemical properties. These models can then be used to predict the performance of virtual compounds, thereby guiding synthetic efforts towards the most promising candidates.
Molecular dynamics simulations can provide insights into the conformational preferences and intermolecular interactions of these molecules, which is crucial for understanding their behavior in solution and their interactions with other molecules, such as substrates or metal catalysts. The ultimate goal is to create a predictive framework that allows for the de novo design of novel sulfonamide-imidazole systems with tailored functionalities for specific applications, ranging from catalysis to materials science.
Q & A
Q. What are the key steps in synthesizing N,N-Diisopropyl-1H-imidazole-1-sulfonamide, and how can purity be ensured?
Synthesis typically involves multi-step reactions starting with imidazole and sulfonating agents. For example, chlorosulfonic acid may react with substituted imidazoles under controlled temperatures (0–5°C) in an inert atmosphere to avoid side reactions . Purification via column chromatography or recrystallization is critical to achieving >95% purity, as residual solvents or unreacted intermediates can skew biological assay results . Post-synthesis, confirm structure and purity using NMR (e.g., ¹H/¹³C for sulfonamide protons and carbons) and high-resolution mass spectrometry (HRMS) .
Q. What characterization techniques are essential for confirming the structure of this compound?
- Nuclear Magnetic Resonance (NMR): ¹H NMR identifies protons on the imidazole ring (δ 7.5–8.0 ppm) and diisopropyl groups (δ 1.2–1.4 ppm for CH₃). ¹³C NMR confirms sulfonamide carbonyls (~170 ppm) .
- Mass Spectrometry (MS): HRMS provides exact mass (e.g., [M+H]⁺ at 275.15 g/mol) to rule out impurities .
- Infrared (IR) Spectroscopy: Peaks at 1150–1350 cm⁻¹ (S=O stretching) and 1600 cm⁻¹ (imidazole C=N) validate functional groups .
Q. What safety protocols are recommended for handling this compound in the lab?
Use PPE (gloves, goggles, lab coats) and work in a fume hood to avoid inhalation or skin contact. In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical attention . Store in airtight containers at 2–8°C to prevent hydrolysis or degradation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of sulfonamide-imidazole derivatives?
Discrepancies in antimicrobial or anticancer activity may arise from:
- Structural variations: Substituents on the imidazole ring (e.g., diisopropyl vs. dimethyl groups) alter steric hindrance and binding affinity .
- Assay conditions: Variances in cell lines, incubation times, or solvent polarity (e.g., DMSO vs. ethanol) affect compound solubility and bioavailability . Validate findings using orthogonal assays (e.g., fluorescence-based vs. colorimetric) and standardize protocols (e.g., CLSI guidelines for antimicrobial testing).
Q. What reaction mechanisms govern the sulfonamide group’s reactivity in this compound?
The sulfonamide group participates in nucleophilic substitution (e.g., with amines to form sulfamides) and hydrolysis (acidic/basic conditions yielding sulfonic acids). Kinetic studies using isotopic labeling (e.g., ¹⁸O in H₂O) can track hydrolysis pathways . Computational modeling (DFT) further elucidates transition states and electronic effects of diisopropyl substituents on reaction rates .
Q. How can researchers optimize experimental design to study this compound’s interaction with biological targets?
- Docking studies: Use crystal structures of target proteins (e.g., carbonic anhydrase II) to predict binding modes of the sulfonamide group .
- Structure-activity relationship (SAR): Synthesize analogs with modified substituents (e.g., replacing diisopropyl with cyclopropyl) to identify critical pharmacophores .
- In vitro assays: Pair enzymatic inhibition studies (IC₅₀) with cellular cytotoxicity assays (e.g., MTT) to distinguish specific target effects from general toxicity .
Q. What strategies mitigate degradation of this compound during long-term storage?
Degradation via hydrolysis or oxidation is minimized by:
- Lyophilization: Store as a stable powder under nitrogen or argon .
- Stabilizers: Add antioxidants (e.g., BHT) at 0.01% w/w to inhibit radical formation . Monitor stability via accelerated aging tests (40°C/75% RH for 6 months) and HPLC purity checks .
Methodological Notes
- Synthetic Reproducibility: Document reaction parameters (e.g., molar ratios, solvent purity) meticulously, as minor deviations can drastically alter yields .
- Data Validation: Cross-reference spectral data with published analogs (e.g., CAS 25364-47-0 for related imidazole structures) to confirm assignments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
